Head-to-Head Comparison: RF9 Blocks NPFF-Induced Hypothermia in Mice While Maintaining Null Intrinsic Agonist Activity
In a direct head-to-head functional assay, RF9 administered via the third ventricle (i.c.v.) was devoid of any residual agonist activity on body temperature, yet it completely antagonized the hypothermic effects of NPFF (30 or 45 nmol, i.c.v.) in mice [1]. This contrasts with partial antagonists or compounds with inverse agonist activity, which may exhibit confounding intrinsic effects in thermoregulatory assays [1].
| Evidence Dimension | Body temperature change |
|---|---|
| Target Compound Data | RF9 alone: no significant change from baseline; RF9 + NPFF (30 or 45 nmol): complete blockade of NPFF-induced hypothermia |
| Comparator Or Baseline | NPFF alone (30 or 45 nmol i.c.v.): significant hypothermic effect |
| Quantified Difference | Complete antagonism (100% blockade) of NPFF-induced hypothermia by RF9 |
| Conditions | Mouse model; third ventricle i.c.v. administration |
Why This Matters
This data confirms RF9 as a 'truly pure' antagonist without confounding partial agonist activity, a critical consideration for researchers interpreting NPFF receptor-mediated effects in thermoregulation and pain studies.
- [1] Fang Q, et al. Inhibition of neuropeptide FF (NPFF)-induced hypothermia and anti-morphine analgesia by RF9, a new selective NPFF receptors antagonist. Regul Pept. 2008;147(1-3):45-51. doi:10.1016/j.regpep.2007.12.007. View Source
